molecular formula C8H9ClN2 B2854194 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2580211-61-4

5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2854194
CAS No.: 2580211-61-4
M. Wt: 168.62
InChI Key: VCFIYYUMTKZIQY-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: is a heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, which are both significant in the field of organic chemistry due to their unique properties and wide range of applications . This compound is often used as a building block in the synthesis of more complex molecules and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods: In industrial settings, the production of 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrrolopyridines .

Scientific Research Applications

Chemistry: 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of various biologically active molecules. It serves as a scaffold for the design of new drugs and bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl group at the 5-position in 5-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride imparts unique chemical properties, such as increased stability and reactivity in certain reactions.

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-6-4-7-2-3-9-8(7)10-5-6;/h2-5H,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFIYYUMTKZIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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